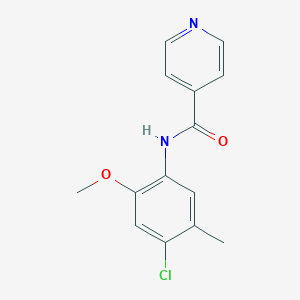![molecular formula C16H18ClN3O2S B270820 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that belongs to the pyridazine family and has a molecular weight of 421.93 g/mol. In
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine involves its binding to the ATP-binding site of CK2. This binding inhibits the activity of the enzyme and prevents it from phosphorylating its substrates. This, in turn, leads to a disruption of cellular processes that rely on CK2 activity, such as cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine are primarily related to its inhibition of CK2. Inhibition of CK2 has been shown to have antitumor activity, and 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo. In addition, inhibition of CK2 has been shown to have anti-inflammatory effects, and 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine in lab experiments is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition without affecting other cellular processes. However, one limitation of using 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.
Future Directions
There are several potential future directions for research involving 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a tool for studying the role of CK2 in cellular processes. Future research may focus on developing more potent and selective CK2 inhibitors based on the structure of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine.
Synthesis Methods
The synthesis of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine involves the reaction of 4-ethyl-3-(pyrrolidin-1-ylsulfonyl)aniline with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction proceeds through an SNAr mechanism, and the product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has several potential applications in scientific research. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have antitumor activity, and 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has been shown to inhibit CK2 activity in vitro and in vivo.
properties
Product Name |
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine |
|---|---|
Molecular Formula |
C16H18ClN3O2S |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
3-chloro-6-(4-ethyl-3-pyrrolidin-1-ylsulfonylphenyl)pyridazine |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-12-5-6-13(14-7-8-16(17)19-18-14)11-15(12)23(21,22)20-9-3-4-10-20/h5-8,11H,2-4,9-10H2,1H3 |
InChI Key |
QLLCEEYMESACSM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B270740.png)
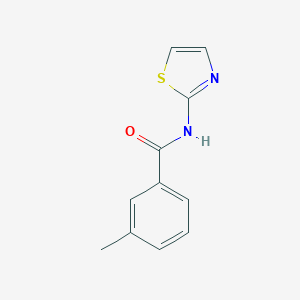
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
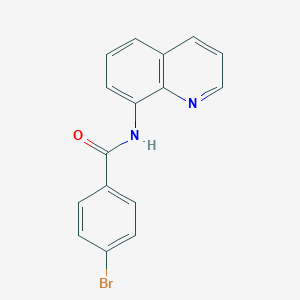
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)

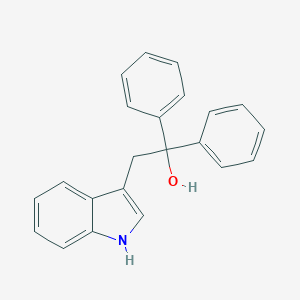
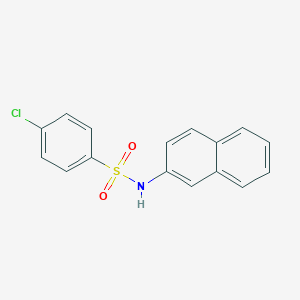
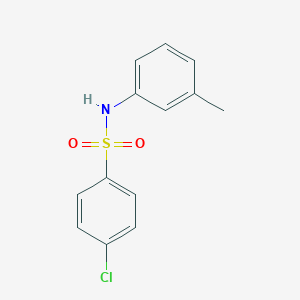
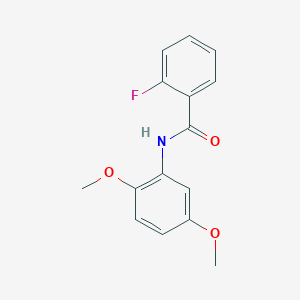

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
